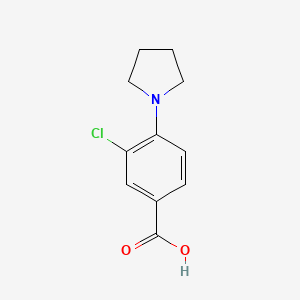

3-Chloro-4-pyrrolidinobenzoic acid

Descripción general

Descripción

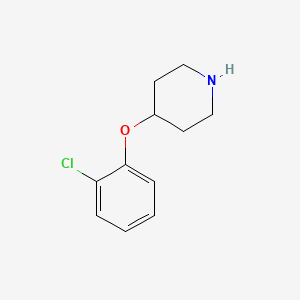

3-Chloro-4-pyrrolidinobenzoic Acid is a chemical compound with the CAS Number: 585517-09-5 and a molecular weight of 225.67 . It is a white to yellow solid at room temperature .

Synthesis Analysis

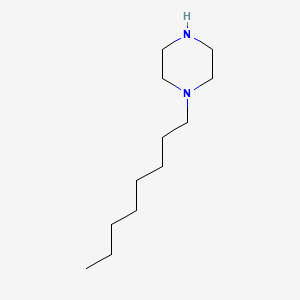

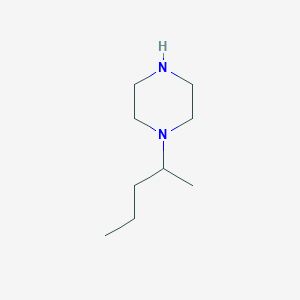

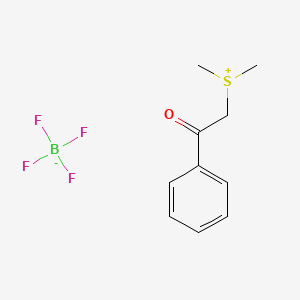

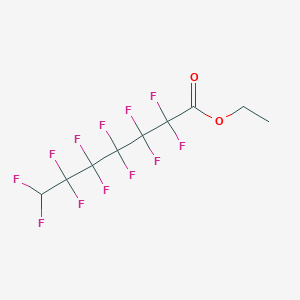

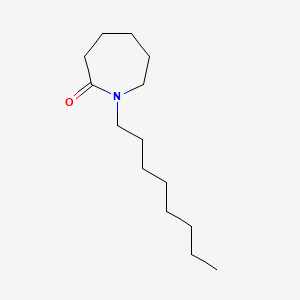

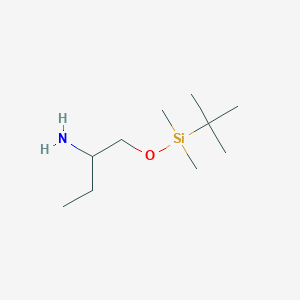

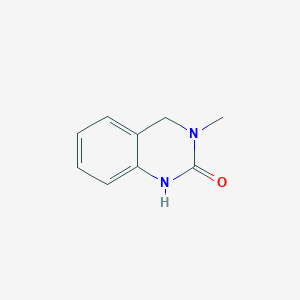

The synthesis of pyrrolidine derivatives, which includes 3-Chloro-4-pyrrolidinobenzoic acid, often involves ring construction from different cyclic or acyclic precursors . The synthetic route can also involve functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

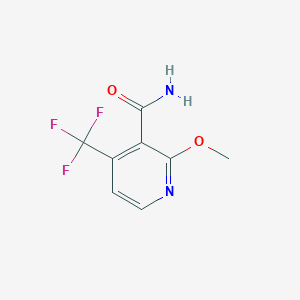

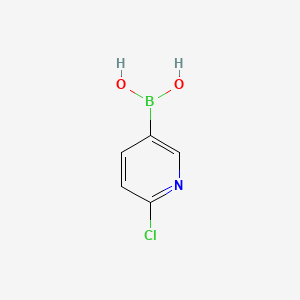

The molecular structure of 3-Chloro-4-pyrrolidinobenzoic Acid is represented by the linear formula C11H12ClNO2 . The Inchi Code for this compound is 1S/C11H12ClNO2/c12-9-7-8 (11 (14)15)3-4-10 (9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2, (H,14,15) .Physical And Chemical Properties Analysis

3-Chloro-4-pyrrolidinobenzoic Acid is a white to yellow solid at room temperature . It has a molecular weight of 225.67 .Aplicaciones Científicas De Investigación

1. Photophysical Properties in Cyclopalladated Complexes

Cyclopalladation of 4-aryl-2,1,3-benzothiadiazoles with palladium acetate led to the synthesis of novel dimeric complexes. These complexes, when characterized through NMR, IR, and elemental analysis, exhibited significant photophysical properties, including intense absorption and fluorescence emission in solution at room temperature (Mancilha et al., 2011).

2. Catalytic Enantioselective Synthesis

A study involving pyrrolidine enamine as a substrate explored the catalytic synthesis of aminooxy carbonyl compounds. The findings revealed a significant catalyst structure, contributing to high yields and complete enantioselectivity for both aldehydes and ketones (Momiyama et al., 2004).

3. Fluorescent pH Sensors

Research into heteroatom-containing organic fluorophores demonstrated that compounds like CP3E, with intramolecular charge transfer (ICT) characteristics, could serve as effective fluorescent pH sensors in both solution and solid states. This finding has potential applications in chemosensing for detecting acidic and basic organic vapors (Yang et al., 2013).

4. Corrosion Inhibition Studies

Studies on various compounds, including pyridine and pyrazole derivatives, have demonstrated their effectiveness as corrosion inhibitors. These compounds, particularly in molar hydrochloric acid solutions, show significant efficiency in protecting steel surfaces (Bouklah et al., 2005).

5. Synthesis of Complex Organic Scaffolds

Research involving pyrrolo-imidazo[1,2-a]pyridine scaffolds has demonstrated a new strategy for constructing complex organic molecules. This method provides rapid access to new libraries of small molecules with diverse structures, crucial for drug discovery and development (Zhang et al., 2019).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-chloro-4-pyrrolidin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c12-9-7-8(11(14)15)3-4-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTYJBKSXOEFEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406367 | |

| Record name | 3-chloro-4-pyrrolidin-1-ylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-pyrrolidinobenzoic acid | |

CAS RN |

585517-09-5 | |

| Record name | 3-chloro-4-pyrrolidin-1-ylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

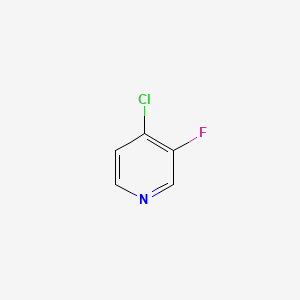

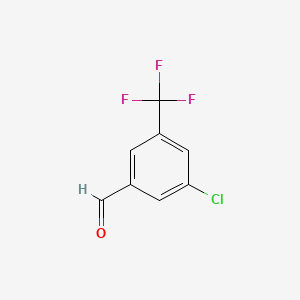

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.